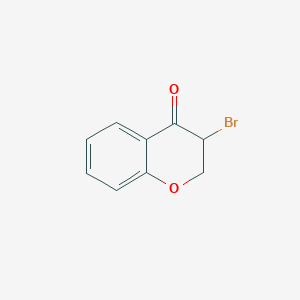

3-溴色满-4-酮

描述

3-Bromochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry . It has a molecular weight of 227.06 and is usually found in a pale-yellow to yellow-brown solid form .

Molecular Structure Analysis

The molecular formula of 3-Bromochroman-4-one is C9H7BrO2 . The heterocyclic ring of this compound, obtained by bromination of 4-chromanone with copper bromide, adopts a half-chair conformation .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Photolysis of 3-Bromochroman-4-one leads to debrominated chromanones via a radical mechanism and to the rearranged chromenones via ionic cleavage .Physical And Chemical Properties Analysis

3-Bromochroman-4-one has a molecular weight of 227.06 . It is usually found in a pale-yellow to yellow-brown solid form .科学研究应用

抗寄生虫活性

色满-4-酮衍生物已被发现具有抗寄生虫活性 . 它们已被鉴定为蝶呤还原酶 1 (PTR1) 的抑制剂,该酶存在于寄生虫中 . 该研究集中在色满-4-酮支架上,并合成了三种色满-4-酮类似物,对它们进行了针对寄生虫酶和寄生虫的评估 .

抗癌活性

色满-4-酮类似物已显示出作为抗癌剂的潜力 . 色酮中 C-2 和 C-3 之间不存在双键会导致生物活性的显着变化,包括抗癌活性 .

抗糖尿病活性

色满-4-酮类似物也被发现具有抗糖尿病特性 . 这使它们成为开发新型抗糖尿病药物的潜在治疗支架 .

抗氧化活性

色满-4-酮支架与抗氧化活性有关 . 抗氧化剂是抑制氧化的化合物,氧化是一种化学反应,会产生自由基,从而导致可能损害生物体细胞的连锁反应 .

抗菌和抗真菌活性

作用机制

Target of Action

3-Bromochroman-4-one is a derivative of chroman-4-one , a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . .

Mode of Action

Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The specific interactions of 3-Bromochroman-4-one with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Chroman-4-one derivatives are known to exhibit diverse biological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRZJIVFMSIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 3-Bromochroman-4-one?

A1: 3-Bromochroman-4-one can be synthesized through various methods:

- Bromination of Chroman-4-one: Direct bromination of Chroman-4-one using copper bromide is a widely used method. []

- Oxidation of 3-Bromochroman-4-ol: 3-Bromochroman-4-ol, obtainable through various routes, can be oxidized to 3-Bromochroman-4-one. []

Q2: How does the structure of 3-Bromochroman-4-one influence its reactivity?

A2: The presence of the bromine atom at the 3-position significantly impacts the reactivity of 3-Bromochroman-4-one:

- Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This property allows for the introduction of various substituents at the 3-position, broadening the scope for synthesizing diverse chromanone derivatives. []

- Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange reactions, enabling further functionalization of the chromanone core. This approach provides access to a wider range of derivatives with potential applications in medicinal chemistry and materials science. []

Q3: What is known about the conformational preferences of 3-Bromochroman-4-one?

A: X-ray crystallographic studies have revealed that the heterocyclic ring of 3-Bromochroman-4-one adopts a half-chair conformation. [] This conformational preference influences the molecule's reactivity and interactions with other molecules.

Q4: Are there any studies on the photochemical behavior of 3-Bromochroman-4-one?

A: Yes, research has investigated the photolysis of 3-Bromochroman-4-ones. [] While the specific findings of these studies haven't been detailed in the provided abstracts, photochemical reactions can offer unique pathways for transforming 3-Bromochroman-4-one into novel structures.

Q5: Can 3-Bromochroman-4-one be used to synthesize more complex molecules?

A5: Yes, 3-Bromochroman-4-one serves as a versatile building block in organic synthesis:

- Access to Tetracyclic Cores: Metal-free radical cyclizations of cyclohexenyl-substituted 3-Bromochroman-4-ones offer a rapid and stereoselective route to the tetracyclic core found in puupehenone and related sponge metabolites. [] This approach highlights the potential of 3-Bromochroman-4-one in natural product synthesis.

- Synthesis of 3-Azahetarylchroman-4-ones: 3-Bromochroman-4-one acts as a key intermediate in the synthesis of 3-azahetarylchroman-4-ones, a class of compounds with diverse biological activities. []

Q6: How does the substitution pattern on the chromene ring affect the properties of bromochromanones?

A6: The presence and position of bromine substituents on the chromene ring significantly impact the chemical behavior of bromochromanones:

- Influence on Bromine Addition: The addition of bromine to chromenes, leading to dibromochroman products, is influenced by the position of bromine substituents on the chromene ring. [] This regioselectivity highlights the importance of substituent effects in controlling the reactivity of these compounds.

- Formation of Dyes: The reaction of bromochromenes with n-butyllithium and Michler's ketone leads to the formation of Malachite Green-related dyes. Interestingly, the position of the bromine substituent dictates whether the resulting dye exhibits longitudinal or transverse conjugation. [] This finding showcases how subtle structural changes can significantly alter the photophysical properties of the products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)

![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)

![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)